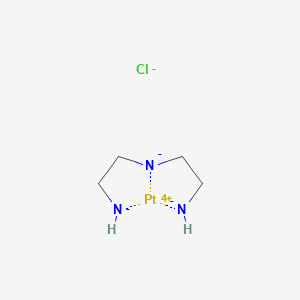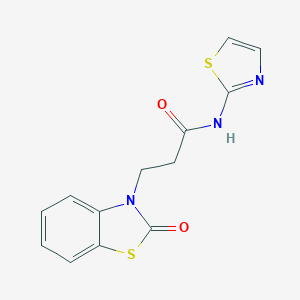
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both benzothiazole and thiazole moieties, making it a versatile compound for research purposes.
作用机制
The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It has also been suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation. Further research is needed to fully understand the mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.
生化和生理效应
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the biochemical and physiological effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.
实验室实验的优点和局限性
One of the advantages of using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its versatility. Its unique structure allows for potential applications in various fields of research. Additionally, the synthesis method for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has been reported to have a high yield and purity, making it a suitable method for the synthesis of this compound.
One of the limitations of using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the mechanism of action of this compound. Additionally, its potential toxicity and side effects need to be investigated before it can be used in clinical trials.
未来方向
There are various future directions for the research of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, its potential use as an antimicrobial agent and its mechanism of action need to be further investigated. Further research is also needed to fully understand the biochemical and physiological effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide. Finally, its potential use as a therapeutic agent for cancer treatment needs to be investigated in preclinical and clinical trials.
合成方法
The synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide involves the reaction of 2-aminobenzothiazole and 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, and the product is obtained after purification through column chromatography. This method has been reported to have a high yield and purity, making it a suitable method for the synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.
科学研究应用
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has potential applications in various fields of research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Due to its unique structure, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has the potential to be used in various other research applications.
属性
产品名称 |
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide |
|---|---|
分子式 |
C13H11N3O2S2 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(15-12-14-6-8-19-12)5-7-16-9-3-1-2-4-10(9)20-13(16)18/h1-4,6,8H,5,7H2,(H,14,15,17) |
InChI 键 |
DSAHEVJSFSFNKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=NC=CS3 |
规范 SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)
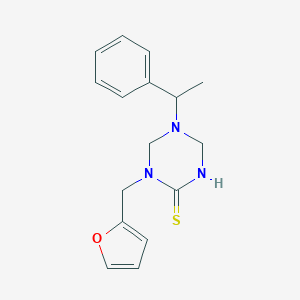
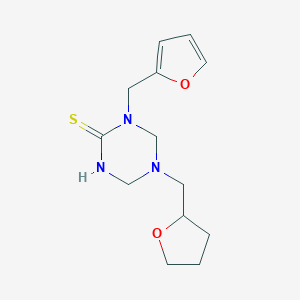
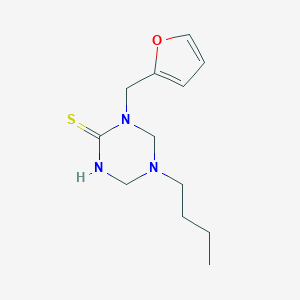
![N-[4-({[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B227905.png)
![Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate](/img/structure/B227909.png)
![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)
![ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227925.png)
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
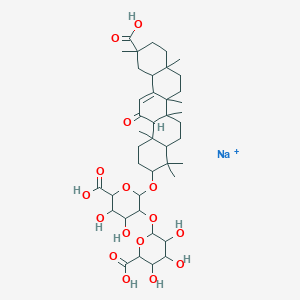
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)
